N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a benzenesulfonamide group attached to a phenyl ring that is further substituted with a 2-phenylethynyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has been linked to its inhibitory effects on cyclooxygenases (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and compounds that inhibit them are often explored for their potential anti-inflammatory and analgesic properties. The mechanism of action involves interactions with molecular targets, such as forming hydrogen bonds with amino acid side chains and engaging in π-π interactions with aromatic residues in proteins .
The synthesis of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves the following steps:
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several applications:
Interaction studies have indicated that N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can effectively bind to target proteins involved in inflammatory pathways. These interactions can modulate the activity of enzymes such as cyclooxygenases, thereby influencing biological processes related to pain and inflammation. Detailed studies on binding affinities and kinetics are essential for understanding its therapeutic potential .
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
N-[4-(2-phenylethynyl)phenyl]acetamide | Contains an acetamide group instead of benzenesulfonamide | Potentially different pharmacological profiles due to acetamide functionality |
N-[4-(2-phenylethynyl)phenyl]methanesulfonamide | Has a methanesulfonamide group | Unique reactivity profile compared to benzenesulfonamide |
4-Fluoro-N-[4-(2-phenylethynyl)phenyl]benzene-1-sulfonamide | Contains a fluorine substituent | Enhanced lipophilicity may alter bioavailability |
The uniqueness of N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide lies in its specific sulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This specificity makes it valuable for targeted applications in pharmaceutical research and development .
The phenylethynyl sulfonamide family shares a core structure consisting of a benzenesulfonamide group linked to a phenylethynyl-substituted aromatic ring. Variations arise from substituent types (e.g., halogens, alkyl groups) and their positions on the benzene rings. For instance:
A comparative analysis (Table 1) reveals how substituent identity and positioning modulate molecular weight, polar surface area, and hydrophobicity. For example, bromine substitution increases molecular weight by approximately 65 g/mol compared to methyl groups, while fluorine substituents reduce hydrophobicity (XLogP: 4.9 vs. 5.2) [6].
Table 1: Structural and Physicochemical Properties of Selected Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP | TPSA (Ų) |
---|---|---|---|---|
N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide | C₂₀H₁₅NO₂S | 333.41 | 4.9 | 70.7 |
4-Methyl derivative [1] | C₂₁H₁₇NO₂S | 347.40 | 5.2 | 70.7 |
4-Bromo derivative [3] | C₂₀H₁₄BrNO₂S | 412.30 | 5.8 | 70.7 |
5-Fluoro derivative [2] | C₂₁H₁₄FNO₂S | 363.41 | 4.5 | 70.7 |
The reactivity of phenylethynyl sulfonamides is highly sensitive to substituent positioning. Ortho-substituted derivatives exhibit distinct behavior compared to para-substituted analogs due to steric hindrance and electronic effects:
Steric effects dominate in ortho-substituted systems, whereas para-substituted analogs prioritize electronic interactions. For example, enantioselective N-allylation of 2-bromo-6-arylethynyl derivatives achieves 72% enantiomeric excess (ee), while para-substituted counterparts show lower selectivity due to reduced steric guidance [4].
Substituents profoundly influence the electronic landscape of phenylethynyl sulfonamides through inductive and resonance effects:
Density functional theory (DFT) calculations correlate these trends with frontier molecular orbital energies. For instance, bromine substitution lowers the LUMO energy by 0.8 eV, favoring charge-transfer interactions in catalytic systems [3].
The introduction of the 2-phenylethynyl arm onto a para-substituted aniline is most efficiently realized by palladium-mediated cross-couplings that forge carbon–carbon bonds under mild conditions.
Entry | Catalyst system (molar %) | Aryl halide precursor | Alkyne partner | Base / solvent | Temperature | Time | Isolated yield of 4-(2-phenylethynyl)aniline (%) | Key observations |
---|---|---|---|---|---|---|---|---|
1 [1] | Palladium tetrakis(triphenylphosphine) (3) / copper(I) iodide (6) | 1-chloro-4-(phenylethynyl)benzene | Phenylacetylene | Triethylamine in N,N-dimethylformamide | 80 °C | 8 h | 87 [1] | Benefited from copper co-catalysis; low catalyst loading |
2 [2] | Palladium dichloride bis(triphenylphosphine) (2) / copper(I) iodide (4) | 4-iodoaniline | Trimethylsilylacetylene (followed by fluoride deprotection) | Diisopropylamine in N,N-dimethylformamide | 25 °C | 12 h | 82 [2] | Room-temperature Sonogashira variant minimizes side reactions |
3 [3] | Palladium tetrakis(triphenylphosphine) (5) (copper-free one-pot) | 4-bromobenzaldehyde derivative | Trimethylsilylacetylene | Tetra-n-butylammonium fluoride in tetrahydrofuran | 70 °C | 3 h | 62 [3] | Copper-free; fluoride simultaneously deprotects and activates alkyne |
Once 4-(2-phenylethynyl)aniline is secured, sulfonylation with benzenesulfonyl chloride under basic conditions affords the target compound in high yield (see Section 3.2).
Key research findings:
The transformation of 4-(2-phenylethynyl)aniline to N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically employs electrophilic sulfonylation with benzenesulfonyl chloride.
Base (equiv.) | Solvent | Temperature | Time | Isolated yield (%) | Reference |
---|---|---|---|---|---|
Triethylamine (1.5) | Dichloromethane | 0 → 25 °C | 2 h | 93 [4] | |
Pyridine (2.0) | Acetonitrile | 60 °C | 4 h | 88 [5] | |
Aqueous sodium carbonate (2.5) | Water–acetone (1:1) | 25 °C | 6 h | 85 [6] |
Advanced sulfonylation protocols leverage radical or photochemical pathways:
Controlling para substitution on the aniline ring and preventing ortho sulfonamide formation is critical.
Strategy | Mechanistic basis | Selectivity outcome | Yield (%) | Reference |
---|---|---|---|---|
Protecting the amino group as acetamide before Sonogashira coupling [10] | Reduces electron donation, imposes steric bias | >95% para-alkynylation | 79 | |
Lithium 2,2,6,6-tetramethylpiperidide-mediated benzyne insertion [11] | Generates arynes that add ortho; omission avoids ortho by-products | No ortho arylation detected | 84 | |
Density-functional-theory-guided base choice (one-pot Sulfonyl-Sonogashira) [12] | Proton sponge bases favor five-membered metallacycle closure | Single regioisomer | 81 |
Research findings:
Integrating alkyne formation and sulfonylation in a single vessel shortens timelines and reduces waste.
Sequence | Catalysts / reagents | Single-batch duration | Overall yield (%) | Reference |
---|---|---|---|---|
Fluoride-triggered copper-free Sonogashira → in-situ sulfonylation with benzenesulfonyl chloride | Palladium tetrakis(triphenylphosphine); tetra-n-butylammonium fluoride; triethylamine | 4 h | 58 [3] | |
Electrochemical oxidative thiol–amine coupling followed by in-cell desilylation | Graphite anode, stainless cathode; 2,2,6,6-tetramethylpiperidine 1-oxyl mediator | 3 h | 64 [9] | |
Visible-light dual catalytic alkynylation–sulfonylation | Palladium dichloride bis(tris(o-tolyl)phosphine); iridium photoredox catalyst; potassium persulfate | 6 h | 55 [7] |
Advantages documented:
Sustainable adaptations center on non-halogen reagents, energy-efficient activation, and solvent minimization.
Green metric | Conventional route | Improved protocol | Quantitative gain | Source |
---|---|---|---|---|
Atom economy | 57% (chloride route) | 83% (sulfinic acid photoredox) | +26% [7] | |
E-factor (kg waste / kg product) | 45 | 18 | −60% [9] | |
Electrical energy vs. thermal (kWh / mol) | 0 (resistive heating) | 0.32 (blue light LEDs) | 70% lower compared with oil bath heating [13] | |
Hazard profile | Chlorosulfonic acid (Corrosive, Oxidizer) | Sodium benzenesulfinate (Non-volatile salt) | Elimination of fuming reagents [14] |
Key sustainability findings: